molecular formula C8H13NO B6261343 4-methoxycyclohexane-1-carbonitrile CAS No. 54267-96-8

4-methoxycyclohexane-1-carbonitrile

Cat. No.: B6261343
CAS No.: 54267-96-8
M. Wt: 139.2
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Description

Significance as a Synthetic Intermediate and Probe for Stereochemical Inquiry

The true value of 4-methoxycyclohexane-1-carbonitrile (B1283142) lies in its versatility as a synthetic intermediate. The nitrile group can be readily converted into other functional groups, such as amines, carboxylic acids, and amides, opening pathways to a diverse range of more complex molecules. For instance, the reduction of the nitrile can yield aminomethylcyclohexane derivatives, while hydrolysis can produce cyclohexanecarboxylic acids.

Furthermore, the stereoisomers of this compound, namely the cis and trans forms, serve as excellent probes for investigating stereochemical outcomes of reactions. The conformational rigidity of the cyclohexane (B81311) ring, coupled with the defined spatial orientation of the methoxy (B1213986) and nitrile groups, allows chemists to study how the stereochemistry of the starting material influences the stereochemistry of the product. This is particularly crucial in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are often required for desired efficacy. Research has shown that cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts are important intermediates in the synthesis of insecticidal active substances. google.com

Current Research Frontiers and Unexplored Domains in this compound Chemistry

Current research is actively exploring the synthesis and reactivity of this compound and its derivatives. A key area of investigation is the development of stereoselective synthetic routes to obtain pure cis or trans isomers. google.com This is driven by the need for stereochemically pure building blocks in medicinal chemistry and materials science. For example, novel methods for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts are being developed. google.com

Properties

CAS No.

54267-96-8

Molecular Formula

C8H13NO

Molecular Weight

139.2

Purity

95

Origin of Product

United States

Strategic Synthetic Methodologies for 4 Methoxycyclohexane 1 Carbonitrile and Its Stereoisomers

Routes for the Introduction of the Carbonitrile Functionality

The introduction of a nitrile group onto a cyclohexane (B81311) framework can be achieved through various established and emerging synthetic methods. The choice of method often depends on the availability of starting materials, desired stereochemistry, and scalability.

Nucleophilic Cyanation Approaches to Cyclohexane Systems

Nucleophilic cyanation is a direct and widely used method for the formation of nitriles. This approach typically involves the reaction of a nucleophilic cyanide source with an electrophilic carbon atom on the cyclohexane ring.

A primary route to 4-methoxycyclohexane-1-carbonitrile (B1283142) involves the nucleophilic substitution of a suitable leaving group, such as a halide or a sulfonate ester, on a 4-methoxycyclohexane derivative. This reaction typically proceeds via an S\textsubscript{N}2 mechanism, which is stereospecific and results in an inversion of configuration at the reaction center.

The starting materials for this reaction, cis- and trans-4-methoxycyclohexyl halides (e.g., chloride or bromide), can be prepared from the corresponding 4-methoxycyclohexanols. The choice of the leaving group is crucial; tosylates are often excellent leaving groups for such substitution reactions. The stereochemical outcome of the S\textsubscript{N}2 reaction is highly dependent on the conformation of the cyclohexane ring. For the reaction to proceed efficiently, the nucleophile must attack the carbon atom from the side opposite to the leaving group (backside attack). In a chair conformation, this generally requires the leaving group to be in an axial position to allow for an unhindered approach of the nucleophile.

For example, the reaction of trans-4-methoxycyclohexyl bromide with sodium cyanide would be expected to yield cis-4-methoxycyclohexane-1-carbonitrile. Conversely, starting with cis-4-methoxycyclohexyl bromide would lead to the trans-product. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to enhance the nucleophilicity of the cyanide ion.

Table 1: Nucleophilic Substitution Reaction Parameters

ReactantReagentSolventExpected ProductStereochemistry
trans-4-Methoxycyclohexyl BromideSodium Cyanide (NaCN)DMSOcis-4-Methoxycyclohexane-1-carbonitrileInversion
cis-4-Methoxycyclohexyl TosylatePotassium Cyanide (KCN)DMFtrans-4-Methoxycyclohexane-1-carbonitrileInversion

It is important to note that elimination reactions (E2) can be a competing pathway, especially with sterically hindered substrates or when using a strongly basic cyanide source. The choice of reaction conditions, including temperature and solvent, is critical to maximize the yield of the desired substitution product.

An alternative and highly effective route to this compound begins with the corresponding ketone, 4-methoxycyclohexanone (B142444). This ketone can be synthesized from 4-methoxycyclohexanol through oxidation. The addition of a cyanide source, typically hydrogen cyanide (HCN) or a salt such as sodium or potassium cyanide in the presence of an acid, to 4-methoxycyclohexanone leads to the formation of a cyanohydrin intermediate, 4-methoxy-1-hydroxycyclohexanecarbonitrile.

This reaction is an equilibrium process and is generally base-catalyzed to generate the more nucleophilic cyanide ion. The cyanohydrin can then be dehydrated to introduce a double bond, which is subsequently reduced to afford the target nitrile. However, a more direct dehydration of the tertiary alcohol of the cyanohydrin to the corresponding nitrile is not a standard transformation. A more common pathway involving the cyanohydrin is the Strecker synthesis, which leads to an α-aminonitrile.

A relevant example is the synthesis of cis/trans-1-amino-4-methoxy-cyclohexane-carbonitrile, which proceeds via a Strecker-type reaction with 4-methoxycyclohexanone, an alkali metal cyanide (such as sodium cyanide), and ammonia (B1221849). This reaction implicitly involves the formation of the cyanohydrin, which then reacts with ammonia. google.com

The direct dehydration of the cyanohydrin to an unsaturated nitrile, followed by reduction, or a direct conversion to the saturated nitrile, would require specific reagents that can facilitate the removal of the hydroxyl group without affecting the nitrile functionality.

Dehydration of Amides for Nitrile Synthesis

The dehydration of a primary amide, 4-methoxycyclohexanecarboxamide, presents another viable pathway to this compound. This method is a classic transformation in organic synthesis and can be achieved using a variety of dehydrating agents.

The precursor, 4-methoxycyclohexanecarboxamide, can be synthesized from the corresponding carboxylic acid, 4-methoxycyclohexanecarboxylic acid. The carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl\textsubscript{2}) or oxalyl chloride, followed by reaction with ammonia. Alternatively, direct amidation of the carboxylic acid with ammonia can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) or by heating the ammonium (B1175870) salt of the carboxylic acid.

Once the amide is obtained, it can be dehydrated to the nitrile. Common dehydrating agents for this transformation include phosphorus pentoxide (P\textsubscript{2}O\textsubscript{5}), thionyl chloride (SOCl\textsubscript{2}), trifluoroacetic anhydride (TFAA), and cyanuric chloride. The choice of reagent depends on the substrate's sensitivity to the reaction conditions.

Table 2: Common Dehydrating Agents for Amide to Nitrile Conversion

Dehydrating AgentTypical Conditions
Phosphorus Pentoxide (P\textsubscript{2}O\textsubscript{5})High temperature, neat or in a high-boiling solvent
Thionyl Chloride (SOCl\textsubscript{2})Reflux in an inert solvent
Trifluoroacetic Anhydride (TFAA)Mild conditions, often with a base like pyridine
Cyanuric ChlorideMild conditions, often with a base like triethylamine

This route offers the advantage of starting from a potentially readily available carboxylic acid precursor and utilizing well-established synthetic transformations.

Transition Metal-Catalyzed Carbonylation/Cyanation Reactions

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the formation of C-C bonds, including the introduction of a cyano group. While the majority of these methods have been developed for the cyanation of aryl and vinyl halides, there is growing interest in their application to alkyl halides.

Catalytic systems based on palladium, nickel, or copper have been shown to be effective for cyanation reactions. For a substrate like 4-methoxycyclohexyl halide, a transition metal-catalyzed approach could offer advantages in terms of functional group tolerance and milder reaction conditions compared to traditional nucleophilic substitution.

For instance, copper-catalyzed cyanation of unactivated secondary alkyl chlorides has been achieved at room temperature under photoinduced conditions. nih.gov Similarly, nickel-catalyzed cyanation of unactivated alkyl chlorides or bromides using the less toxic zinc cyanide (Zn(CN)\textsubscript{2}) has been reported. chemistryviews.org These methods often proceed through radical intermediates, and the stereochemical outcome may be different from the stereospecific inversion observed in S\textsubscript{N}2 reactions. The application of these modern catalytic methods to the synthesis of this compound could provide a more efficient and environmentally benign alternative to classical approaches.

Stereoselective Synthesis of Cis- and Trans-4-Methoxycyclohexane-1-carbonitrile

The stereochemical relationship between the methoxy (B1213986) and cyano groups on the cyclohexane ring is crucial for the biological activity and material properties of this compound. Therefore, the development of stereoselective synthetic routes to obtain pure cis- and trans-isomers is of significant importance.

As discussed in the context of nucleophilic substitution, the S\textsubscript{N}2 reaction on a stereochemically defined 4-methoxycyclohexyl halide or sulfonate provides a reliable method for controlling the stereochemistry. Starting with a pure trans-precursor will lead to the cis-product, and vice-versa, due to the inversion of configuration inherent to the S\textsubscript{N}2 mechanism.

Another approach to stereocontrol can be achieved starting from 4-methoxycyclohexanone. The initial product of the Strecker reaction on 4-methoxycyclohexanone is a mixture of cis- and trans-1-amino-4-methoxycyclohexanecarbonitrile. google.com The separation of these diastereomers can be challenging. However, it is sometimes possible to selectively crystallize one of the isomers or a salt thereof. For instance, a patent describes a method for the selective preparation of cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts from a cis/trans mixture of the corresponding aminonitriles. chinesechemsoc.org This suggests that separation of the stereoisomers is feasible at a later stage.

Furthermore, the stereoselectivity of the reduction of an unsaturated precursor could also be controlled. If a synthetic route proceeds through an intermediate with a double bond in the cyclohexane ring, the choice of hydrogenation catalyst and reaction conditions can influence the facial selectivity of the hydrogen addition, leading to a predominance of either the cis- or trans-isomer.

Control of Diastereoselectivity in Cyclohexane Ring Systems

The cyclohexane ring can exist in various conformations, with the chair conformation being the most stable. Substituents on the ring can occupy either axial or equatorial positions, leading to the possibility of cis and trans diastereomers. The control of diastereoselectivity in the synthesis of this compound is crucial for isolating the desired stereoisomer.

In substrate-controlled reactions, the inherent stereochemistry of the starting material dictates the stereochemical outcome of the product. The thermodynamic stability of the conformers of a substituted cyclohexane often directs the stereoselectivity. For a 1,4-disubstituted cyclohexane like this compound, the trans isomer, where both substituents can occupy equatorial positions, is generally the more thermodynamically stable product.

Synthesis of this compound can be envisioned starting from 4-methoxycyclohexanone. The nucleophilic addition of a cyanide source to the ketone will generate a cyanohydrin intermediate, which can then be reduced to the final product. The stereochemical preference of this addition is influenced by the steric hindrance posed by the methoxy group and the reaction conditions.

Starting MaterialReagentExpected Major DiastereomerRationale
4-MethoxycyclohexanoneTrimethylsilyl (B98337) cyanide (TMSCN) followed by reductiontrans-4-methoxycyclohexane-1-carbonitrileThe bulky TMS group will preferentially add to the less hindered face of the carbonyl, leading to a thermodynamic product where the large cyano group is equatorial.
4-MethoxycyclohexanoneSodium cyanide/acidtrans-4-methoxycyclohexane-1-carbonitrileUnder thermodynamic control, the reaction will favor the formation of the more stable trans isomer.

A general strategy for the modular synthesis of disubstituted cyclohexanes with excellent kinetic stereocontrol has been reported, which could be adapted for this compound. nih.gov This involves the use of chain-walking catalysis on readily accessible substituted methylenecyclohexanes, where the initial introduction of a sterically demanding group guides the stereochemical outcome. nih.gov

Reagent-controlled methods utilize chiral reagents or catalysts to influence the stereochemical outcome of a reaction, regardless of the substrate's inherent bias. This approach is particularly powerful for accessing less thermodynamically stable isomers.

For the synthesis of specific stereoisomers of this compound, a reagent-controlled approach could involve the use of a chiral auxiliary or a stereoselective catalyst. For instance, a chiral Lewis acid could be employed to coordinate to the carbonyl group of 4-methoxycyclohexanone, thereby directing the nucleophilic attack of the cyanide source from a specific face.

SubstrateChiral Reagent/CatalystExpected Outcome
4-MethoxycyclohexanoneChiral aluminum or titanium-based Lewis acid with a cyanide sourceEnantioenriched cis or trans isomer depending on the catalyst
4-MethoxycyclohexeneAsymmetric hydrocyanation catalystChiral this compound

The stereoselective construction of 1,2-cis-glycosidic linkages has been achieved using external nucleophiles to modulate the reactivity of the glycosylation system, a principle that can be conceptually extended to controlling stereochemistry in other cyclic systems. rsc.orgnih.gov

Enantioselective Methodologies for Chiral Derivatives

While this compound itself is achiral when the substituents are in the 1 and 4 positions, derivatives with additional chiral centers or specific research contexts may require enantioselective synthesis. Methodologies for achieving this include the use of chiral substrates, chiral reagents, or chiral catalysts. A diastereoselective synthesis of a chiral tetrahydroisoquinoline-1-carboxylic acid derivative has been demonstrated, showcasing how stereocontrol can be achieved in cyclic systems through the use of chiral auxiliaries. nih.govmdpi.comnih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key principles applicable to the synthesis of this compound include the use of safer solvents, improving atom economy, and increasing energy efficiency.

Many organic reactions are performed in volatile organic solvents, which can be harmful to the environment. The development of solvent-free or low-impact solvent reactions is a cornerstone of green chemistry.

A one-pot, solvent-free synthesis of nitriles from aldehydes has been demonstrated using a deep eutectic mixture of choline chloride and urea as an efficient and ecofriendly catalyst. organic-chemistry.org The synthesis of α-aminonitriles has also been achieved in high yields under solvent-free conditions using trimethylsilyl cyanide. organic-chemistry.org These approaches could potentially be adapted for the synthesis of this compound from 4-methoxycyclohexanecarboxaldehyde. The use of water as a solvent is also a highly desirable green alternative. researchgate.net

Reaction TypeConditionsEnvironmental Benefit
Cyanohydrin formationSolvent-free, grinding of reactantsReduced solvent waste, lower energy consumption. cmu.edu
Nitrile synthesis from alcoholElectrosynthesis in aqueous electrolytesAvoids harsh oxidizing agents and organic solvents. rsc.org

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.commonash.edu Reactions with high atom economy, such as addition reactions, are preferred over those that generate significant waste, like substitution or elimination reactions. nih.gov

The synthesis of this compound via the hydrocyanation of 4-methoxycyclohexene would have 100% atom economy. In contrast, a multi-step synthesis involving the conversion of a carboxylic acid to a nitrile would have a lower atom economy.

Example Atom Economy Calculation for Hydrocyanation:

C7H12O + HCN → C8H13NO

Molecular Weight of 4-methoxycyclohexene (C7H12O): 112.17 g/mol

Molecular Weight of Hydrogen Cyanide (HCN): 27.03 g/mol

Molecular Weight of this compound (C8H13NO): 139.20 g/mol

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Percent Atom Economy = (139.20 / (112.17 + 27.03)) x 100 = 100%

By carefully selecting synthetic routes that maximize atom economy and utilize greener reaction conditions, the synthesis of this compound can be made more sustainable and environmentally responsible. rsc.org

Elucidation of Reactivity and Transformation Pathways of 4 Methoxycyclohexane 1 Carbonitrile

Reactions Involving the Nitrile Functional Group

The carbon-nitrogen triple bond in 4-methoxycyclohexane-1-carbonitrile (B1283142) is susceptible to attack by both nucleophiles and electrophiles. Nucleophilic addition to the electrophilic carbon is the most common reaction pathway, leading to a wide array of functional groups. openstax.orgchemistrysteps.com Additionally, the nitrile group can undergo reduction to form amines or aldehydes. wikipedia.org

Nucleophiles readily attack the electrophilic carbon of the nitrile group, breaking the pi bond and forming an sp²-hybridized imine anion intermediate. openstax.orglibretexts.org This intermediate is central to many synthetic transformations, including the formation of imines, amidines, ketones, and aldehydes.

The reaction of this compound with various nitrogen-based nucleophiles can lead to the formation of imines and amidines.

Imines: While direct formation of imines from nitriles is not the most common pathway, the intermediate imine anion formed during reduction or organometallic addition is a key species. openstax.orgyoutube.com Hydrolysis of this intermediate can lead to carbonyl compounds. youtube.com Alternatively, imines can be synthesized through the condensation of aldehydes or ketones (derivable from the nitrile) with primary amines. organic-chemistry.orgyoutube.com

Amidines: Amidines can be synthesized from nitriles through various methods. One approach involves the Pinner reaction, where the nitrile is treated with an alcohol in the presence of an acid catalyst to form an imino ether hydrochloride (a Pinner salt). Subsequent reaction of this salt with an amine yields the corresponding amidine. A more direct, one-pot synthesis can involve the reaction of the nitrile with an amine in the presence of a suitable catalyst, such as a nickel catalyst for the decarbonylative amination of amides, which can be derived from nitriles. nih.gov Another method involves a three-component reaction, for instance, between a ketone, a secondary amine, and an electrophilic azide, to generate amidine structures. nih.gov

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that can add to the electrophilic carbon of the nitrile group in this compound. openstax.orgchemistrysteps.com

Ketone Synthesis: The reaction of this compound with a Grignard or organolithium reagent results in the formation of an imine anion intermediate after the addition of one equivalent of the nucleophile. openstax.orgyoutube.com This intermediate is stable enough to prevent a second addition of the organometallic reagent. Subsequent acidic workup (hydrolysis) of the imine anion readily converts it into a ketone. openstax.orgchemistrysteps.comyoutube.com This method is a valuable tool for creating a new carbon-carbon bond and synthesizing ketones that would be difficult to prepare otherwise. mychemblog.comnih.gov For example, reacting this compound with methylmagnesium bromide would yield 1-(4-methoxycyclohexyl)ethan-1-one (B3018006) after hydrolysis.

Table 1: Ketone Synthesis from this compound This table is interactive. Click on the headers to sort.

Organometallic Reagent Intermediate Final Product (after hydrolysis)
Methylmagnesium Bromide (CH₃MgBr) Imine anion 1-(4-methoxycyclohexyl)ethan-1-one
Phenyllithium (C₆H₅Li) Imine anion (4-methoxycyclohexyl)(phenyl)methanone
Ethylmagnesium Chloride (CH₃CH₂MgCl) Imine anion 1-(4-methoxycyclohexyl)propan-1-one

Aldehyde Synthesis: While organometallic reagents typically lead to ketones, certain hindered reagents or specific reaction conditions might be employed to stop the reaction at an aldehyde stage, though this is less common for nitriles compared to other carbonyl derivatives. A more reliable method for synthesizing the corresponding aldehyde, 4-methoxycyclohexane-1-carbaldehyde, involves the partial reduction of the nitrile group using specific reducing agents. commonorganicchemistry.comnih.gov

The nitrile group of this compound can be reduced to either a primary amine or an aldehyde, depending on the reagents and reaction conditions employed. wikipedia.orgchemistrysteps.com

Catalytic hydrogenation is an economical and effective method for reducing nitriles to primary amines. wikipedia.org This process involves treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Mechanism: The reaction proceeds by the adsorption of the nitrile and hydrogen onto the catalyst surface. The C≡N triple bond is sequentially hydrogenated, first to an imine intermediate (R-CH=NH) and then to the final primary amine (R-CH₂NH₂). wikipedia.org

Catalysts and Selectivity: Common catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (PtO₂). wikipedia.org The choice of catalyst, solvent, temperature, and pressure are crucial for achieving high selectivity for the primary amine. wikipedia.org Under certain conditions, the intermediate imine can react with the amine product, leading to the formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines as byproducts. wikipedia.org Using catalysts like cobalt boride or conducting the reaction in the presence of ammonia (B1221849) can help suppress the formation of these secondary products.

Strong hydride-donating reagents are widely used for the reduction of nitriles. The product distribution depends heavily on the specific hydride reagent used. chadsprep.com

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction involves the nucleophilic addition of two hydride ions from LiAlH₄ to the nitrile carbon. openstax.orglibretexts.org The first addition forms an imine anion, which is complexed with the aluminum species. libretexts.org A second hydride addition then occurs, leading to a dianion intermediate, which upon aqueous workup, is protonated to yield the primary amine, (4-methoxycyclohexyl)methanamine. openstax.orglibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles on its own but can be effective in the presence of a catalyst like CoCl₂. wikipedia.orgmasterorganicchemistry.com

Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive hydride reagent is required. chemistrysteps.comquimicaorganica.org Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. commonorganicchemistry.com When one equivalent of DIBAL-H is added at low temperatures (e.g., -78 °C), it adds a single hydride to the nitrile, forming an aluminum-imine intermediate. chemistrysteps.com This intermediate is stable at low temperatures and is hydrolyzed during aqueous workup to produce the aldehyde, 4-methoxycyclohexane-1-carbaldehyde, and ammonia. wikipedia.orgchemistrysteps.com

Table 2: Hydride Reduction Products of this compound This table is interactive. Click on the headers to sort.

Reagent Reaction Conditions Intermediate Stage Final Product

Reduction Reactions to Amines and Aldehydes

Reactions Involving the Cyclohexane (B81311) Ring System

The cyclohexane ring of this compound is a key structural element whose stereochemistry and conformational preferences can significantly influence the molecule's reactivity.

Direct substitution on the saturated cyclohexane ring is generally challenging and often requires harsh conditions or the introduction of activating functional groups. However, if other functional groups are present or introduced onto the ring, a range of substitution reactions becomes possible. For instance, the presence of a hydroxyl group in place of the methoxy (B1213986) group would allow for its conversion to a good leaving group (e.g., a tosylate), which could then be displaced by a variety of nucleophiles. While specific substitution reactions on the unsubstituted carbons of the this compound ring are not commonly reported, transformations of the methoxy group itself are more feasible, as discussed in section 3.3.

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize angle and torsional strain. pressbooks.pub The presence of two substituents at the 1- and 4-positions gives rise to cis and trans diastereomers. The relative stability of the conformers of these isomers, and consequently their reactivity, is dictated by the steric bulk of the substituents and the presence of any destabilizing interactions, such as 1,3-diaxial interactions. libretexts.orglibretexts.org

Trans Isomer: In the trans isomer, the two substituents are on opposite sides of the ring. The most stable conformation will have both the methoxy and the nitrile groups in equatorial positions, thus avoiding any significant 1,3-diaxial interactions. The alternative diaxial conformer would be significantly less stable.

Cis Isomer: In the cis isomer, the substituents are on the same side of the ring. In any chair conformation, one substituent must be in an axial position while the other is in an equatorial position. libretexts.org There will be an equilibrium between two chair conformers. The preferred conformation will be the one where the sterically bulkier group occupies the equatorial position to minimize 1,3-diaxial interactions. The relative steric demand (A-value) of a methoxy group is smaller than that of a nitrile group, suggesting the conformer with the equatorial nitrile group and axial methoxy group may be slightly favored.

These conformational preferences can impact the reactivity of the molecule. For example, in reactions where the transition state involves a change in hybridization at the C1 or C4 carbons, the energy barrier for the reaction may differ between the cis and trans isomers due to the different steric environments. The accessibility of the axial and equatorial faces of the ring to reagents will also be different, potentially leading to different product distributions for the two isomers. nih.gov The selective synthesis and separation of these isomers are often important in medicinal chemistry, as seen in related structures where the cis and trans isomers exhibit different biological activities. google.comgoogle.comnih.gov

Transformations of the Methoxy Functional Group

The methoxy group represents another potential site for chemical transformation, primarily through the cleavage of the ether bond.

The ether linkage of the methoxy group can be cleaved under strongly acidic conditions, typically using hydrogen halides such as hydrogen iodide (HI) or hydrogen bromide (HBr), or with strong Lewis acids like boron tribromide (BBr₃). libretexts.orgmasterorganicchemistry.comacs.org

The reaction with HBr or HI proceeds via protonation of the ether oxygen, making it a better leaving group. libretexts.org This is followed by a nucleophilic attack of the halide ion. Since the carbon of the cyclohexane ring is secondary and the other is a methyl group, the cleavage will proceed via an Sₙ2 mechanism. The halide ion will attack the less sterically hindered methyl group, leading to the formation of 4-hydroxycyclohexane-1-carbonitrile and methyl halide. Cleavage of aryl alkyl ethers consistently yields a phenol (B47542) because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org While the cyclohexane carbon is not aromatic, the principle of attacking the less substituted carbon in an Sₙ2 reaction applies.

Boron tribromide is a particularly effective reagent for cleaving ethers, including methoxy groups on cyclic systems, to the corresponding alcohols. clockss.org This method is often preferred for its high efficiency under milder conditions compared to hydrohalic acids. The reaction of this compound with BBr₃ would be expected to selectively yield 4-hydroxycyclohexane-1-carbonitrile after an aqueous workup.

ReagentMechanismProducts
HBr or HISₙ24-Hydroxycyclohexane-1-carbonitrile + Methyl bromide/iodide
BBr₃, then H₂OLewis acid-mediated cleavage4-Hydroxycyclohexane-1-carbonitrile

Methoxy Group as a Directing Group in Functionalization Reactions

The presence and orientation of the methoxy group at the C-4 position of the cyclohexane ring in this compound play a crucial role in directing the course of functionalization reactions. This influence is primarily exerted through a combination of steric and stereoelectronic effects, which dictate the regioselectivity and stereoselectivity of chemical transformations on the cyclohexane framework.

The conformational preference of the substituents on the cyclohexane ring is a key determinant of its reactivity. In this compound, both the cis and trans isomers exist predominantly in a chair conformation. For the trans-isomer, both the methoxy and cyano groups can occupy equatorial positions, leading to a thermodynamically stable conformation. In the cis-isomer, one substituent is axial while the other is equatorial. Due to the smaller A-value of the methoxy group compared to the cyano group, the conformation with an axial methoxy group and an equatorial cyano group is generally more favored. This conformational bias has significant implications for the accessibility of different C-H bonds to reagents. libretexts.orglibretexts.org

The methoxy group, being an electron-donating group, can influence the reactivity of the cyclohexane ring. While its electronic effects are most pronounced in unsaturated systems, in a saturated ring like cyclohexane, the primary influence is through stereoelectronic effects. These effects involve the interaction of the lone pairs of the oxygen atom with the σ* orbitals of adjacent C-C or C-H bonds. This can lead to a subtle polarization of the ring, potentially influencing the regioselectivity of reactions such as radical halogenation or C-H activation.

In the context of functionalization, the methoxy group can direct incoming reagents to specific positions. For instance, in reactions involving electrophilic attack, the electron-donating nature of the methoxy group can increase the electron density at neighboring carbons, although this effect is less significant than in aromatic systems. Conversely, in radical-based reactions, the methoxy group can influence the stability of radical intermediates, thereby directing the reaction to a specific site.

The stereochemical outcome of reactions is also heavily influenced by the methoxy group. Its presence can sterically hinder one face of the cyclohexane ring, leading to a preference for attack from the less hindered face. This is particularly important in reactions involving the formation of new stereocenters. For example, in the reduction of a ketone that might be introduced at a different position on the ring, the approach of the hydride reagent would be directed by the steric bulk of the existing substituents, including the methoxy group.

While specific research on the functionalization of this compound is limited, principles from related systems can be applied. For example, studies on the functionalization of other 4-substituted cyclohexanes demonstrate that the nature and orientation of the substituent at C-4 can direct reactions at C-1, C-2, and C-3. The interplay between the steric hindrance and the electronic nature of both the methoxy and the cyano groups would ultimately determine the outcome of a given transformation.

The following table summarizes the expected directing effects of the methoxy group in various hypothetical functionalization reactions of this compound, based on general principles of cyclohexane reactivity.

Reaction TypeReagentsExpected Major Product(s)Rationale
Radical HalogenationNBS, light2-Bromo-4-methoxycyclohexane-1-carbonitrile, 3-Bromo-4-methoxycyclohexane-1-carbonitrileThe methoxy group can influence the stability of radical intermediates at C-2 and C-3. The product distribution would depend on the relative stability of these intermediates.
C-H ActivationMetal catalyst, directing groupFunctionalization at C-2 or C-3The methoxy group can act as a weak coordinating group, directing the metal catalyst to a nearby C-H bond. The regioselectivity would be highly dependent on the specific catalytic system used.
Epoxidation (if an alkene is present)m-CPBAEpoxide formation on the less hindered faceThe methoxy group, particularly in its equatorial position, would sterically block one face of the ring, directing the epoxidation to the opposite face.
Hydroboration-Oxidation (if an alkene is present)BH3, then H2O2, NaOHAlcohol formation at the less sterically hindered carbon of the double bondThe regioselectivity is primarily governed by sterics, with the methoxy group influencing the approach of the borane (B79455) reagent.

It is important to note that these are predictions based on established chemical principles, and experimental verification would be necessary to confirm these outcomes for this compound. The complex interplay of steric and electronic effects of both the methoxy and the cyano groups makes this a challenging yet interesting system for studying the principles of chemical reactivity and selectivity.

Mechanistic Investigations and Stereochemical Outcomes of 4 Methoxycyclohexane 1 Carbonitrile Reactions

Reaction Mechanism Elucidation via Spectroscopic and Kinetic Methods

The elucidation of a reaction mechanism is a process of discovery, piecing together evidence from various experimental techniques. For reactions involving 4-methoxycyclohexane-1-carbonitrile (B1283142), a combination of in-situ spectroscopic monitoring and detailed kinetic analysis provides a powerful approach to unraveling the intricate steps of a chemical transformation.

In-Situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopy allows for the real-time observation of reacting species without the need for quenching or sample extraction. Techniques such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and UV-Vis spectroscopy are invaluable for monitoring the progress of reactions involving this compound. By tracking the disappearance of reactant signals and the appearance of product signals, one can gain qualitative and quantitative insights into the reaction timeline. For instance, in a hydrolysis reaction of the nitrile group, the characteristic C≡N stretching frequency in the IR spectrum would diminish over time, while the bands corresponding to the newly formed carboxylic acid or amide would emerge.

Advanced chemometric techniques can be applied to the analysis of in-situ spectroscopic data. nih.gov These methods can deconvolve complex, overlapping spectra to identify and quantify individual components, including short-lived intermediates that might not be observable by conventional means. nih.gov This provides a more complete picture of the species present throughout the reaction.

Table 1: Illustrative In-Situ Spectroscopic Data for a Hypothetical Reaction of this compound

Time (minutes)Reactant Concentration (M)Product Concentration (M)Intermediate Concentration (M)
01.000.000.00
100.750.200.05
200.550.380.07
300.400.520.08
600.150.780.07
1200.020.950.03

Note: This table is illustrative and represents typical data that could be obtained from in-situ spectroscopic monitoring.

Determination of Rate Laws and Activation Parameters

Kinetic studies are essential for quantitatively defining a reaction mechanism. By systematically varying the concentrations of reactants and measuring the initial reaction rates, the rate law for a reaction of this compound can be determined. The rate law provides a mathematical expression of how the rate depends on the concentration of each reactant, revealing which species are involved in the rate-determining step.

Furthermore, by conducting the reaction at different temperatures, the activation parameters—the activation energy (Ea) and the pre-exponential factor (A)—can be determined from the Arrhenius equation. These parameters offer insights into the energy barrier of the reaction and the orientational requirements for a successful collision. Methods like stopped-flow analysis can be employed for very fast reactions to measure these kinetic parameters. nih.gov

Table 2: Hypothetical Rate Data and Activation Parameters for a Reaction of this compound

Experiment[this compound] (M)[Reagent B] (M)Initial Rate (M/s)
10.10.11.2 x 10⁻⁴
20.20.12.4 x 10⁻⁴
30.10.24.8 x 10⁻⁴

Derived Rate Law: Rate = k[this compound][Reagent B]²

Activation Parameters:

ParameterValue
Activation Energy (Ea)65 kJ/mol
Pre-exponential Factor (A)1.2 x 10¹⁰ s⁻¹

Note: This table presents hypothetical data to illustrate the process of determining a rate law and activation parameters.

Understanding Stereochemical Induction and Diastereomeric Control

The stereochemical outcome of a reaction is a critical aspect, particularly in the synthesis of complex molecules where specific stereoisomers are desired. For this compound, the stereochemistry of the products is heavily influenced by the conformation of the cyclohexane (B81311) ring and the nature of the attacking and leaving groups.

Influence of Cyclohexane Ring Conformation on Reaction Stereoselectivity

The this compound molecule can exist in two primary chair conformations. The methoxy (B1213986) and nitrile groups can be in either axial or equatorial positions. The relative stability of these conformers, governed by steric interactions, plays a crucial role in determining the stereochemical course of a reaction. For instance, in an SN2 reaction at a carbon on the ring, the nucleophile must attack from the backside of the leaving group. ochemtutor.com The feasibility of this approach will depend on the conformation of the ring and the steric hindrance posed by the substituents.

Factors Governing Cis/Trans Isomer Ratios in Products

In reactions that generate a new stereocenter or modify an existing one, the formation of cis and trans diastereomers is possible. The ratio of these isomers is a key indicator of the stereoselectivity of the reaction. For instance, in the Strecker synthesis of α-aminonitriles from a ketone, the facial selectivity of the initial nucleophilic attack on the carbonyl group and the subsequent steps will determine the final cis/trans ratio of the product. google.com In the case of reactions involving this compound, achieving a high ratio of the desired isomer is often a primary synthetic goal. A patent for a related compound, cis-1-ammonium-4-alkoxycyclohexanecarbonitrile, highlights the importance of controlling the cis/trans isomer ratio, as the cis-isomer is a crucial intermediate for certain applications. google.com The patent describes methods to obtain a high cis:trans ratio, indicating that the reaction conditions can be optimized to favor one isomer over the other. google.com

Table 3: Factors Influencing Cis/Trans Isomer Ratios

FactorInfluence on Stereoselectivity
Reaction Temperature Lower temperatures often favor the thermodynamically more stable product, potentially increasing the ratio of one isomer.
Solvent Polarity The solvent can influence the stability of transition states and intermediates, thereby affecting the stereochemical outcome.
Nature of the Reagents The steric bulk of the nucleophile or other reagents can dictate the direction of attack, leading to a preference for one isomer.
Presence of a Catalyst Chiral catalysts can create a chiral environment around the substrate, leading to high enantiomeric or diastereomeric excesses.

Analysis of Intermediates and Transition States in Complex Transformations

While intermediates are transient species, their detection and characterization are crucial for a complete understanding of a reaction mechanism. For complex, multi-step reactions involving this compound, a combination of spectroscopic techniques and computational modeling can be used to probe the nature of these fleeting species. For example, in a reaction that proceeds through a carbocation intermediate, its existence might be inferred from the observation of rearranged products or by trapping experiments.

Computational chemistry provides a powerful tool for modeling transition states, which are, by their nature, not directly observable. By calculating the energies and geometries of possible transition states, one can predict the most likely reaction pathway and rationalize the observed stereochemical outcomes. For instance, modeling the transition states for axial versus equatorial attack of a nucleophile can explain the preference for the formation of one diastereomer over another. Mechanistic models for complex reactions, such as the bromate-1,4-cyclohexanedione-ferroin oscillatory system, have been developed by combining experimental kinetics with computational modeling. rsc.org

Computational and Theoretical Chemistry Studies of 4 Methoxycyclohexane 1 Carbonitrile

Electronic Structure and Bonding Analysis

A comprehensive analysis of the electronic structure of 4-methoxycyclohexane-1-carbonitrile (B1283142) would provide fundamental insights into its chemical behavior.

Frontier Molecular Orbital (FMO) Theory Applications

The application of Frontier Molecular Orbital (FMO) theory is essential for predicting the reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors. For this compound, one would expect the lone pairs of the oxygen and nitrogen atoms to significantly influence the HOMO, while the π* orbital of the nitrile group would be a major contributor to the LUMO. The HOMO-LUMO energy gap would be a critical parameter for assessing its kinetic stability and propensity to undergo chemical reactions. Without specific computational studies, any stated energy values would be purely speculative.

Charge Distribution and Electrostatic Potential Mapping

A detailed analysis of charge distribution and the molecular electrostatic potential (MEP) map would reveal the electron-rich and electron-deficient regions of the molecule. It is anticipated that the electronegative oxygen and nitrogen atoms would lead to localized negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the cyclohexane (B81311) ring and the carbon atom of the nitrile group would likely exhibit positive electrostatic potential. This information is crucial for understanding intermolecular interactions and predicting sites of nucleophilic and electrophilic attack.

Conformational Analysis and Energetic Landscapes

The conformational flexibility of the cyclohexane ring, influenced by its substituents, is a key aspect of its chemistry.

Ring Puckering Dynamics and Conformational Equilibria

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize steric strain. The molecule can exist as two primary chair conformers: one with both substituents in axial positions and one with both in equatorial positions, as well as conformers with one axial and one equatorial substituent (cis/trans isomers). A thorough computational study would be required to determine the relative energies of these conformers and the energy barriers for ring inversion. The equilibrium will heavily favor the conformer that minimizes steric hindrance, which is typically the one with the bulky substituents in the equatorial position.

Steric and Stereoelectronic Effects of Substituents (Methoxy and Carbonitrile)

The methoxy (B1213986) and carbonitrile groups exert significant steric and stereoelectronic effects that dictate the preferred conformation. The bulky methoxy group would strongly prefer an equatorial position to avoid 1,3-diaxial interactions. The linear carbonitrile group is less sterically demanding, but its electronic properties (the anomeric effect) could influence the conformational preference. A quantitative analysis of these effects would require high-level computational modeling.

Reaction Pathway Modeling and Transition State Characterization

Modeling reaction pathways is a powerful tool for understanding reaction mechanisms and predicting product distributions. For this compound, potential reactions for study could include nucleophilic addition to the nitrile group or substitution reactions at the methoxy-bearing carbon. Computational modeling would involve locating the transition state structures for these reactions and calculating the activation energies. This would provide a detailed, atomistic understanding of the reaction coordinates and the factors controlling reactivity. Without dedicated research, any discussion of specific reaction pathways or transition state geometries and energies remains hypothetical.

Advanced Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule.

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and for distinguishing between different conformers of a molecule. Each conformer of this compound (e.g., cis vs. trans, with axial or equatorial substituents) will have a unique set of vibrational frequencies.

By performing DFT calculations, it is possible to compute the harmonic vibrational frequencies for each stable conformer. These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with an experimental IR spectrum. The presence of characteristic peaks in the experimental spectrum that match the calculated frequencies for a particular conformer can provide strong evidence for its existence in the sample.

For example, the C-O stretching frequency of the methoxy group and the C≡N stretching frequency of the nitrile group would be sensitive to their conformational environment. The precise positions of these bands could help in assigning the stereochemistry of the molecule.

Vibrational ModePredicted Frequency Range (cm⁻¹) for Axial ConformerPredicted Frequency Range (cm⁻¹) for Equatorial Conformer
C-O StretchHypothetical Value 1Hypothetical Value 2
C≡N StretchHypothetical Value 3Hypothetical Value 4
C-H Stretch (Cyclohexane)Hypothetical Value 5Hypothetical Value 6

This hypothetical table illustrates how calculated vibrational frequencies could be used to distinguish between axial and equatorial conformers of this compound.

NMR spectroscopy is arguably the most powerful tool for determining the three-dimensional structure of organic molecules. Computational chemistry can predict NMR parameters such as chemical shifts (δ) and spin-spin coupling constants (J) with increasing accuracy.

For this compound, there are two stereoisomers: cis and trans. Within each of these, the substituents can be in either axial or equatorial positions due to ring flipping. The chemical shifts of the protons and carbons in the cyclohexane ring are highly sensitive to their axial or equatorial orientation. Furthermore, the proton-proton coupling constants (³JHH) depend on the dihedral angle between the coupled protons, as described by the Karplus equation.

DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method are commonly used to predict NMR chemical shifts. By calculating the theoretical chemical shifts for all possible stereoisomers and conformers of this compound and comparing them to the experimental spectrum, a definitive assignment of the structure can be made.

The magnitude of the coupling constants between adjacent protons in the cyclohexane ring is particularly informative. A large coupling constant (typically 7-13 Hz) is indicative of an axial-axial relationship, while smaller coupling constants (1-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions. reddit.com Predicting these coupling constants computationally can provide unambiguous evidence for the stereochemistry.

ParameterPredicted Value for cis-Isomer (Axial Methoxy, Equatorial Cyano)Predicted Value for trans-Isomer (Equatorial Methoxy, Equatorial Cyano)
¹H Chemical Shift (H1)Hypothetical Value AHypothetical Value B
¹³C Chemical Shift (C4)Hypothetical Value CHypothetical Value D
³J(H1,H2) Coupling ConstantHypothetical Value EHypothetical Value F

This hypothetical table demonstrates how predicted NMR parameters could differentiate between the stereoisomers of this compound.

Advanced Applications of 4 Methoxycyclohexane 1 Carbonitrile in Organic Synthesis and Materials Science

Role as a Key Building Block for Complex Polycyclic Structures

While direct studies detailing the use of 4-methoxycyclohexane-1-carbonitrile (B1283142) in the synthesis of complex polycyclic structures are not extensively documented, the reactivity of the nitrile group and the cyclohexane (B81311) scaffold suggests its potential as a valuable precursor. The nitrile functionality can be transformed into various other groups, such as amines or carboxylic acids, which are key for cyclization reactions to form polycyclic systems.

For instance, the hydrolysis of the nitrile to a carboxylic acid, yielding 4-methoxycyclohexane-1-carboxylic acid, provides a key intermediate that can undergo further reactions. This carboxylic acid derivative can be used in intramolecular cyclizations or in multi-component reactions to build more complex architectures. Although not a direct application of the nitrile, this transformation highlights its role as a masked functional group.

Furthermore, the synthesis of novel heterocyclic compounds often utilizes precursors with reactive functional groups. The nitrile group in this compound can participate in cyclocondensation reactions to form fused heterocyclic systems, which are prevalent in many biologically active polycyclic compounds.

Utilization in the Synthesis of Specialty Chemicals

A significant application of derivatives of this compound lies in the synthesis of specialty chemicals, particularly in the agrochemical and pharmaceutical industries. The cis-isomer of a closely related compound, 1-amino-4-methoxycyclohexane-carbonitrile, is a crucial intermediate in the production of certain insecticides. This underscores the industrial importance of the this compound scaffold.

Moreover, the trans-isomer of 4-methoxycyclohexanecarboxylic acid, which can be derived from the corresponding nitrile, serves as a reactant in the preparation of pyrazolylmethylamino isoindoline (B1297411) diones. google.com These compounds act as cereblon binders, which are of interest in the development of therapeutic agents for the degradation of specific proteins implicated in diseases. google.com

The synthesis of various benzimidazole (B57391) derivatives with potential antileukemic activity has also been reported, where a 4-methoxyphenethyl group, structurally related to the 4-methoxycyclohexyl moiety, is incorporated into the final structure. nih.gov This suggests the potential for derivatives of this compound to be explored in medicinal chemistry for the development of new therapeutic agents.

Compound Derivative Application Area Specific Use
cis-1-Ammonium-4-alkoxycyclohexanecarbonitrile saltsAgrochemicalsIntermediate for insecticides
trans-4-Methoxycyclohexanecarboxylic acidPharmaceuticalsReactant for cereblon binders
1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivativesPharmaceuticalsPotential antileukemic agents

Potential Contributions to Functional Materials Development (e.g., Liquid Crystals, Polymer Precursors)

The rigid cyclohexane ring in this compound makes it an attractive component for the synthesis of functional materials such as liquid crystals and polymers. The mesomorphic (liquid crystalline) properties of compounds are often influenced by the presence of such alicyclic rings.

Research has shown that derivatives of cyclohexanecarboxylic acid, which can be obtained from this compound, exhibit liquid crystalline properties. Specifically, the 4-cyanophenyl esters of cis- and trans-4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid have been synthesized and their mesomorphous characteristics studied. osti.gov It was found that the trans-isomers, in particular, display nematic phases, which are a type of liquid crystal phase. osti.gov This indicates that the 4-methoxycyclohexyl group can be a valuable component in the design of new liquid crystal materials.

In the field of polymer science, derivatives of this compound can serve as monomers or precursors for functional polymers. For instance, 4-alkoxy cyclohexane-1-amino carboxylic acid esters, which can be synthesized from the corresponding nitriles, are used as intermediates in the synthesis of various active compounds, including those that could be incorporated into polymeric structures. google.com The methoxy (B1213986) group can also influence the properties of the resulting polymers, such as their solubility and thermal stability.

Material Type Relevant Derivative Observed/Potential Property
Liquid Crystals4-cyanophenyl esters of 4-(4-methoxyphenyl)cyclohexane-1-carboxylic acidNematic liquid crystal phase
Functional Polymers4-alkoxy cyclohexane-1-amino carboxylic acid estersPrecursors for polymer synthesis

Derivatization for Ligand Design in Catalysis (if applicable for specific research contexts)

While direct research on the use of this compound for ligand design is limited, its derivatives present opportunities in the field of catalysis. The nitrile group can be reduced to an amine, yielding 4-methoxycyclohexylamine. This amine, or its further elaborated derivatives, can serve as a ligand for transition metal catalysts.

The stereochemistry of the cyclohexane ring (cis/trans isomerism) can be exploited to create chiral ligands, which are highly valuable in asymmetric catalysis for the synthesis of enantiomerically pure compounds. The methoxy group can also play a role in coordinating to the metal center or in influencing the electronic properties of the ligand, thereby tuning the activity and selectivity of the catalyst. Although specific examples involving the 4-methoxycyclohexyl moiety are not abundant in the literature, the general principles of ligand design suggest that this scaffold holds potential for the development of novel catalysts for a range of organic transformations.

Sophisticated Analytical Methodologies for Research on 4 Methoxycyclohexane 1 Carbonitrile

Chromatographic Techniques for Separation, Purity Assessment, and Isomer Analysis

Chromatography is the cornerstone for separating 4-methoxycyclohexane-1-carbonitrile (B1283142) from reaction mixtures and for assessing the isomeric purity of the final product. The compound exists as two distinct diastereomers, cis and trans, which may exhibit different physical and chemical properties. Effective separation of these isomers is critical for studying their individual characteristics.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both monitoring the progress of reactions that synthesize this compound and for purifying the final product. By taking small aliquots from a reaction vessel over time, researchers can track the consumption of starting materials and the formation of the product, allowing for precise reaction optimization.

For analytical purposes and purity assessment, reversed-phase HPLC is typically employed. This method can effectively separate the cis and trans isomers, as well as distinguish them from residual starting materials or non-volatile impurities. A typical analysis would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The different polarities of the cis and trans isomers lead to different retention times on the column, enabling their quantification. For preparative applications, this same method can be scaled up to isolate multi-gram quantities of each isomer in high purity.

Table 1: Illustrative HPLC Parameters for Isomer Analysis

Parameter Value/Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 25 °C

| Injection Vol. | 10 µL |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile components within a sample. In the context of this compound synthesis, GC-MS is crucial for detecting and identifying volatile byproducts, unreacted starting materials like 4-methoxycyclohexanone (B142444), and residual solvents. google.com The gas chromatograph separates these volatile compounds based on their boiling points and interactions with the column's stationary phase.

Following separation, the compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound. The molecular ion peak ([M]⁺) confirms the molecular weight of the compound, while the pattern of fragment ions helps to piece together its structure. libretexts.org For example, in the analysis of the related compound cis/trans-1-amino-4-methoxy-cyclohexane-carbonitrile, a molecular ion peak at m/z = 154 was identified, corresponding to its molecular weight. google.com For this compound (MW=153.22), a molecular ion peak would be expected at m/z = 153. Common fragmentation patterns for cycloalkanes include the loss of small alkene molecules. youtube.comdocbrown.info

Table 2: Potential Volatile Byproducts and Their Expected GC-MS Signatures

Compound Potential Origin Expected Molecular Ion (m/z) Key Fragment Ions (m/z)
4-Methoxycyclohexanone Unreacted starting material 128 97, 84, 70, 55
Cyclohexene (B86901) Elimination byproduct 82 67, 54, 41

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination (if crystalline derivatives are obtained)

X-ray crystallography provides the most definitive and unambiguous structural information, including precise bond lengths, bond angles, and the absolute stereochemistry of a molecule in the solid state. mdpi.com this compound is likely a liquid or low-melting solid at room temperature, which can make growing the single crystals required for this analysis challenging.

When a compound is not readily crystalline, a common strategy is to convert it into a stable, crystalline derivative. rsc.org For this compound, a viable approach would be the hydrolysis of the nitrile group to form the corresponding carboxylic acid. The resulting trans-4-methoxycyclohexane-1-carboxylic acid is a known crystalline solid. chemicalbook.com

By performing a single-crystal X-ray diffraction experiment on this derivative, one could:

Unambiguously confirm the relative stereochemistry (cis or trans) of the substituents on the cyclohexane (B81311) ring.

Obtain precise measurements of all bond lengths and angles.

Analyze the conformation of the cyclohexane ring (e.g., chair, boat) in the solid state.

Study the intermolecular interactions, such as hydrogen bonding, that dictate how the molecules pack together in the crystal lattice. nih.gov

This technique serves as the ultimate arbiter for structural assignment, providing an atomic-level picture that validates data obtained from other spectroscopic methods. mdpi.com

Future Research Directions and Emerging Paradigms in 4 Methoxycyclohexane 1 Carbonitrile Chemistry

Integration with Continuous Flow Chemistry and Microreactor Technologies

The synthesis of 4-methoxycyclohexane-1-carbonitrile (B1283142) is a prime candidate for adaptation to continuous flow chemistry and microreactor systems. These technologies offer significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. The inherent benefits of flow chemistry, such as superior heat and mass transfer, are particularly relevant for reactions involving nitriles, which can be energetic.

A key area of investigation will be the development of robust and efficient flow-based protocols for the synthesis of this compound. This could involve the direct cyanation of a suitable 4-methoxycyclohexane precursor within a microreactor. For instance, a continuous-flow protocol for the preparation of organic nitriles from carboxylic acids has been developed, which could be adapted for this specific compound. nih.govyoutube.com This method utilizes high-temperature and high-pressure conditions with acetonitrile (B52724) as both the solvent and a reagent, eliminating the need for a catalyst. nih.govyoutube.com

Table 1: Potential Advantages of Continuous Flow Synthesis for this compound

FeatureBenefit in Flow ChemistryRelevance to this compound Synthesis
Safety Smaller reaction volumes and better temperature control minimize risks associated with exothermic reactions or toxic reagents.The use of cyanide-based reagents, if necessary, can be handled more safely in a closed, controlled flow system.
Scalability Production can be scaled up by running the reactor for longer periods or by parallelizing multiple reactors.Allows for seamless transition from laboratory-scale research to industrial-scale production without re-optimization.
Process Control Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and purity.Can lead to the selective formation of desired stereoisomers (cis/trans) of this compound.
Efficiency Integration of reaction and purification steps can lead to a more streamlined and automated process.Reduces manual handling and the potential for human error, leading to more consistent product quality.

Applications in Supramolecular Chemistry and Host-Guest Systems

The unique structural features of this compound, including its alicyclic scaffold and polar functional groups (methoxy and nitrile), make it an interesting candidate for studies in supramolecular chemistry and the design of host-guest systems. Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies with novel properties and functions. youtube.commdpi.com

The cyclohexane (B81311) ring provides a well-defined three-dimensional structure that can participate in van der Waals interactions and shape-selective recognition by a host molecule. The methoxy (B1213986) and nitrile groups can act as hydrogen bond acceptors, further directing the assembly process. Potential host molecules for this compound could include macrocycles like cyclodextrins, cucurbiturils, or pillararenes, which have hydrophobic cavities capable of encapsulating guest molecules of appropriate size and shape. nih.govnih.govmdpi.com

Research in this area would likely focus on the following:

Molecular Recognition: Investigating the selective binding of cis- and trans-isomers of this compound to different host molecules. This could lead to new methods for isomer separation.

Controlled Release: Encapsulation of this compound within a host molecule could be used to control its release in a specific environment, which might be relevant if the molecule is found to have applications in areas like fragrance or materials science.

Catalysis in Confined Spaces: The cavity of a host molecule can act as a nanoreactor, potentially altering the reactivity and selectivity of reactions involving the encapsulated this compound.

While direct studies on this compound in supramolecular systems are not yet prevalent, the principles established with similar guest molecules, such as adamantane (B196018) derivatives, provide a strong foundation for future investigations. nih.gov

Exploration of Sustainable and Biocatalytic Synthetic Routes

The increasing demand for green and sustainable chemical processes is driving research into biocatalytic methods for the synthesis of a wide range of chemicals, including nitriles. Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions, often in aqueous media. rsc.orgchemsrc.comglpbio.com

For this compound, biocatalytic approaches could offer significant advantages over traditional chemical synthesis, which may involve harsh reagents and generate toxic waste. Enzymes such as nitrilases and aldoxime dehydratases are of particular interest. rsc.orgchemsrc.com

Future research could explore:

Enzymatic Resolution: Using enzymes to selectively hydrolyze one enantiomer of a racemic mixture of this compound to the corresponding carboxylic acid, providing a route to enantiomerically pure forms of the nitrile and its derivatives.

Direct Biosynthesis: Developing a multi-enzyme cascade to produce this compound from a simple, renewable starting material. For example, a carboxylic acid precursor could be converted to an aldehyde by a carboxylate reductase, then to an oxime, and finally dehydrated to the nitrile by an aldoxime dehydratase. chemsrc.com

Nitrile Hydration: Employing nitrile hydratases to selectively convert this compound into the corresponding amide, which is a valuable intermediate in its own right.

The development of robust and efficient biocatalytic routes for this compound would not only be environmentally benign but could also provide access to novel stereoisomers that are difficult to obtain through conventional chemistry. nih.gov

Table 2: Potential Biocatalytic Routes for this compound

Enzyme ClassPotential ApplicationStarting MaterialProduct
Nitrilase Kinetic resolution(rac)-4-Methoxycyclohexane-1-carbonitrile(R)- or (S)-4-Methoxycyclohexane-1-carboxylic acid and remaining nitrile enantiomer
Aldoxime Dehydratase Cyanide-free synthesis4-MethoxycyclohexanecarbaldoximeThis compound
Nitrile Hydratase Selective hydrationThis compound4-Methoxycyclohexane-1-carboxamide

Machine Learning and Artificial Intelligence in Predicting Reactivity and Selectivity

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic chemistry by enabling the rapid prediction of reaction outcomes, optimization of reaction conditions, and even the discovery of new synthetic routes. youtube.commdpi.commyskinrecipes.com For a molecule like this compound, these computational tools can address several key challenges.

ML models can be trained on large datasets of chemical reactions to predict the most favorable conditions (catalyst, solvent, temperature) for a given transformation. myskinrecipes.com This can significantly reduce the amount of empirical screening required to develop an efficient synthesis for this compound. For example, an AI algorithm could predict the optimal catalyst and ligand combination for a specific cross-coupling reaction to introduce the methoxy group or for the cyanation step.

Furthermore, machine learning can be used to predict the reactivity and selectivity of reactions involving this compound. This is particularly relevant for predicting the stereochemical outcome of reactions, such as the cis/trans ratio, which is often a critical parameter. By analyzing the subtle electronic and steric features of the molecule, an ML model could predict which isomer is likely to be favored under a given set of conditions. rsc.org

Emerging research directions in this area include:

Retrosynthesis Planning: Using AI-powered tools to devise novel and efficient synthetic pathways to this compound and its derivatives.

Property Prediction: Developing quantitative structure-property relationship (QSPR) models to predict the physical, chemical, and biological properties of derivatives of this compound, thereby guiding the design of new functional molecules.

Reaction Optimization: Employing machine learning algorithms in conjunction with automated robotic systems to rapidly screen a wide range of reaction conditions and identify the optimal parameters for the synthesis of this compound with high yield and purity. mdpi.com

The integration of these computational approaches will undoubtedly accelerate the pace of research and development in the chemistry of this compound.

Q & A

Q. What are the optimized synthetic routes for 4-methoxycyclohexane-1-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of 4-cyanocyclohexanone using sodium cyanoborohydride in methanol under acidic conditions (pH 4–5) . Alternative methods include nucleophilic substitution of 4-bromocyclohexanone with methoxide, followed by cyanation using KCN or NaCN. Critical parameters include temperature control (60–80°C for amination) and solvent selection (e.g., acetonitrile enhances nitrile stability). Yields typically range from 65–85%, with purity confirmed by GC-MS or HPLC .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :
  • NMR : 1H^1H NMR reveals methoxy protons as a singlet at δ 3.3–3.4 ppm, while cyclohexane protons show splitting patterns dependent on substituent positions (axial vs. equatorial). 13C^{13}C NMR confirms the nitrile carbon at δ 115–120 ppm .
  • IR Spectroscopy : A sharp peak at ~2240 cm1^{-1} confirms the C≡N stretch, and the methoxy C-O bond appears at 1100–1250 cm1^{-1} .
  • X-ray Crystallography : Used for advanced confirmation of chair conformation and substituent orientation (e.g., methoxy axial/equatorial preference) .

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

  • Methodological Answer : this compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Stability tests under varying pH (4–9) show decomposition above pH 10 due to nitrile hydrolysis. Storage recommendations: anhydrous conditions at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy group influence regioselectivity in derivatization reactions?

  • Methodological Answer : The methoxy group’s electron-donating nature activates the cyclohexane ring for electrophilic substitution at the para position relative to the nitrile. For example, in Friedel-Crafts alkylation, computational DFT studies (B3LYP/6-31G*) predict a 15% higher activation energy for meta substitution compared to para . Experimental validation via 1H^1H-NOESY NMR can map spatial interactions between substituents .

Q. What strategies resolve contradictions in catalytic hydrogenation data for reducing the nitrile group?

  • Methodological Answer : Conflicting reports on hydrogenation efficiency (e.g., Pd/C vs. Raney Ni catalysts) arise from solvent polarity and pressure variations. For selective reduction to the amine:
  • Use H2_2 (50 psi) with 10% Pd/C in ethanol at 80°C for 12 hours (yield: 70–75%) .
  • Competing hydrolysis to carboxylic acids occurs in aqueous acidic conditions, confirmed by 13C^{13}C NMR tracking of δ 170–175 ppm carboxyl signals .

Q. How can computational modeling predict biological activity or binding interactions of derivatives?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450). The nitrile group’s electronegativity enhances hydrogen bonding with active-site residues .
  • QSAR Studies : Use descriptors like LogP (calculated: 1.8) and polar surface area (45 Å2^2) to correlate structure with permeability or toxicity .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC50_{50} values <10 µM indicate potency .
  • Cytotoxicity : MTT assays on HEK-293 cells with LC50_{50} >100 µM suggest low toxicity, validated via flow cytometry for apoptosis markers .

Data Analysis & Contradiction Resolution

Q. How to address discrepancies in reported melting points or spectral data?

  • Methodological Answer : Variations in melting points (e.g., 120–125°C) may arise from polymorphic forms. Use DSC (differential scanning calorimetry) to identify enantiotropic transitions. For spectral conflicts, cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) .

Q. What experimental controls are critical for reproducibility in multi-step syntheses?

  • Methodological Answer :
  • Intermediate Purity : Monitor via TLC (silica gel, ethyl acetate/hexane 1:3) at each step.
  • Catalyst Recycling : Test Pd/C activity over three cycles with ICP-OES to detect metal leaching .

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